molecular formula C6H5BrFNS B3096738 5-Bromo-3-fluoro-2-methylsulfanyl-pyridine CAS No. 1289007-85-7

5-Bromo-3-fluoro-2-methylsulfanyl-pyridine

Cat. No. B3096738
M. Wt: 222.08 g/mol
InChI Key: CYINFPXUZWAGDM-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine is a chemical compound with the molecular formula C₆H₅BrFNO₂S . It is a solid substance that is typically stored in a sealed, dry environment at room temperature . The compound’s IUPAC name reflects its structure: 5-bromo-3-fluoro-2-(methylsulfonyl)pyridine.

Scientific Research Applications

Synthesis and Radioligand Applications

  • Synthesis of Fluoro Derivatives for Brain Imaging : A study by Karramkam et al. (2003) discusses the synthesis of fluoro-analogues of WAY-100635, a 5-HT(1A) receptor antagonist, for in vivo brain studies using PET. This research includes derivatives of pyridine like 5-Bromo-3-fluoro-2-methylsulfanyl-pyridine, demonstrating its utility in the development of brain imaging agents (Karramkam et al., 2003).

Chemical Behavior and Synthesis

  • Aromatic Substitution Kinetics : Abramovitch et al. (1968) explored the kinetics of reactions involving various halogeno-pyridines and their N-oxides. This research provides insights into the behavior of compounds like 5-Bromo-3-fluoro-2-methylsulfanyl-pyridine in nucleophilic aromatic substitution reactions (Abramovitch et al., 1968).

Pharmaceutical Chemistry

  • Metabolic Stability Analysis : Kubowicz-Kwaoeny et al. (2019) studied the synthesis, biotransformation pathways, and metabolic stability of a thioether compound with affinity for serotonin and dopamine receptors, which includes analysis of compounds related to 5-Bromo-3-fluoro-2-methylsulfanyl-pyridine (Kubowicz-Kwaoeny et al., 2019).

Material Science and Molecular Structures

  • Development of Novel Pyridine Derivatives : A study by Ahmad et al. (2017) detailed the synthesis of new pyridine derivatives via Suzuki cross-coupling reactions. This includes exploring compounds like 5-Bromo-3-fluoro-2-methylsulfanyl-pyridine and assessing their potential applications in material science (Ahmad et al., 2017).

  • Study of Nucleophilic Substitution Rate : Kheifets et al. (2004) measured the rate constants for substitution of the methylsulfanyl group in various pyrimidin-4-ones, providing a basis for understanding the reactivity of similar compounds, including 5-Bromo-3-fluoro-2-methylsulfanyl-pyridine (Kheifets et al., 2004).

Analytical Chemistry

  • Development of Fluorescent Sensors : Hagimori et al. (2013) reported on fluorescent Zn2+ sensors based on pyridine–pyridone core structures, which could include derivatives of 5-Bromo-3-fluoro-2-methylsulfanyl-pyridine. This research highlights the compound's potential in developing new sensors for biological applications (Hagimori et al., 2013).

  • Halogen-rich Intermediate Synthesis : Wu et al. (2022) synthesized halogen-rich pyridine intermediates, including derivatives similar to 5-Bromo-3-fluoro-2-methylsulfanyl-pyridine, showing their utility in creating complex molecular structures (Wu et al., 2022).

Safety And Hazards

  • MSDS : Refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

5-bromo-3-fluoro-2-methylsulfanylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNS/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYINFPXUZWAGDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=N1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901279449
Record name 5-Bromo-3-fluoro-2-(methylthio)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901279449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-fluoro-2-methylsulfanyl-pyridine

CAS RN

1289007-85-7
Record name 5-Bromo-3-fluoro-2-(methylthio)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289007-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-fluoro-2-(methylthio)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901279449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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